molecular formula C7H6N2 B3350364 3H-indazole CAS No. 271-43-2

3H-indazole

Cat. No.: B3350364
CAS No.: 271-43-2
M. Wt: 118.14 g/mol
InChI Key: GTKNRXQSCVVESA-UHFFFAOYSA-N
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Description

3H-indazole: is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused with a benzene ring. The this compound tautomer is one of the three possible tautomers of indazole, the others being 1H-indazole and 2H-indazole.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of this compound typically involves optimizing these synthetic routes to achieve high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3H-indazole can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, including electrophilic and nucleophilic substitutions, are common. Reagents like halogens, alkyl halides, and sulfonyl chlorides are typically used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of indazole-3-carboxylic acid.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of various substituted this compound derivatives depending on the substituent used.

Scientific Research Applications

Chemistry:

3H-indazole and its derivatives are used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules and are valuable in the development of new materials .

Biology:

In biological research, this compound derivatives have been studied for their potential as enzyme inhibitors. They are particularly interesting for their ability to inhibit kinases and other enzymes involved in cellular signaling pathways .

Medicine:

This compound derivatives have shown promise in medicinal chemistry. They exhibit a range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. Some derivatives are being investigated as potential therapeutic agents for various diseases .

Industry:

In the industrial sector, this compound derivatives are used in the development of agrochemicals and dyes. Their unique chemical properties make them suitable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action of 3H-indazole derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby preventing its activity. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects in diseases such as cancer .

Comparison with Similar Compounds

    1H-indazole: The most thermodynamically stable tautomer of indazole, widely studied for its biological activities.

    2H-indazole: Another tautomer with distinct chemical properties and applications.

    Indole: A structurally related compound with a nitrogen atom in a different position, known for its role in the synthesis of tryptophan and other biologically active molecules.

Uniqueness of 3H-indazole:

This compound is unique due to its specific tautomeric form, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKNRXQSCVVESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432750
Record name 3H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-43-2
Record name 3H-Indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=271-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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